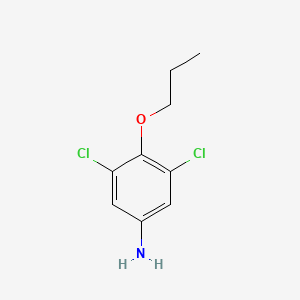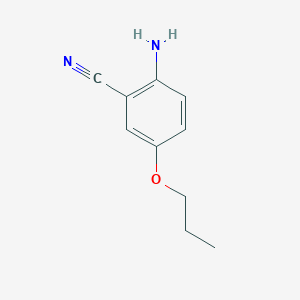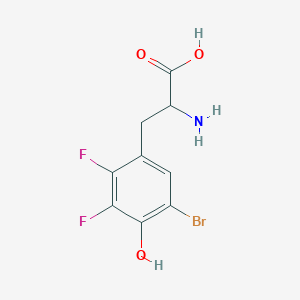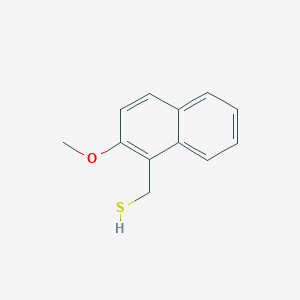
(2-Methoxynaphthalen-1-YL)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxynaphthalen-1-YL)methanethiol is an organic compound that features a naphthalene ring substituted with a methoxy group at the second position and a methanethiol group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-YL)methanethiol typically involves the reaction of 2-methoxynaphthalene with a suitable thiolating agent. One common method involves the use of thiourea followed by hydrolysis to introduce the thiol group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxynaphthalen-1-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
(2-Methoxynaphthalen-1-YL)methanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-Methoxynaphthalen-1-YL)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxynaphthalene: Similar structure but lacks the thiol group.
2-Naphthalenethiol: Similar structure but lacks the methoxy group.
2-Methoxynaphthalene-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(2-Methoxynaphthalen-1-YL)methanethiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H12OS |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
(2-methoxynaphthalen-1-yl)methanethiol |
InChI |
InChI=1S/C12H12OS/c1-13-12-7-6-9-4-2-3-5-10(9)11(12)8-14/h2-7,14H,8H2,1H3 |
Clave InChI |
VKNVYZHHSFZLHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


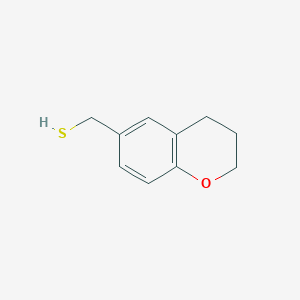
amine](/img/structure/B13300004.png)
amine](/img/structure/B13300023.png)

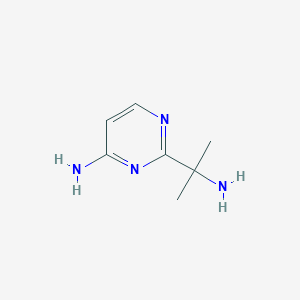
![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)

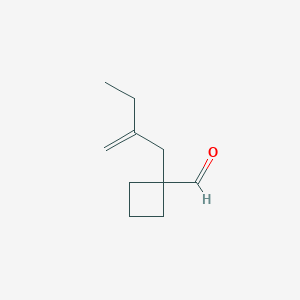
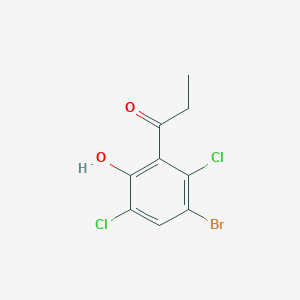
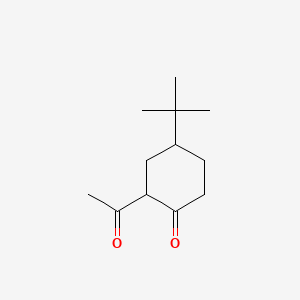
![1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300083.png)
